molecular formula C13H11ClFN5O2 B11483239 N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11483239
M. Wt: 323.71 g/mol
InChI Key: UZSAQMITNLOFBA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with a chloro-fluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate signaling pathways involved in inflammation and neuroprotection, making it a potential candidate for the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClFN5O2

Molecular Weight

323.71 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C13H11ClFN5O2/c1-6-16-13-18-11(21)5-10(20(13)19-6)12(22)17-7-2-3-9(15)8(14)4-7/h2-4,10H,5H2,1H3,(H,17,22)(H,16,18,19,21)

InChI Key

UZSAQMITNLOFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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